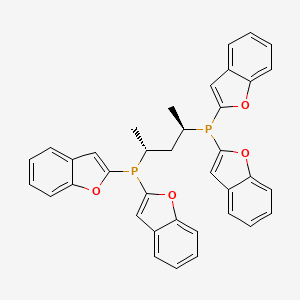
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) is a chiral phosphine ligand that has garnered interest in the field of organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) typically involves the reaction of (2R,4R)-pentane-2,4-diol with di(benzofuran-2-yl)phosphine chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for (2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts or complexes in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Ligand exchange reactions often use other phosphine ligands or nitrogen-based ligands.
Major Products
Coordination Reactions: Metal-phosphine complexes.
Oxidation: Phosphine oxides.
Substitution: New phosphine or nitrogen ligand complexes.
Applications De Recherche Scientifique
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) is used in various scientific research applications, including:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: Used in the synthesis of metal-organic frameworks and coordination polymers.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Biological Studies: Explored for its interactions with biomolecules and potential biological activity.
Mécanisme D'action
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) primarily involves its ability to coordinate with transition metals. This coordination alters the electronic and steric properties of the metal center, enhancing its reactivity in catalytic processes. The compound’s chiral nature also allows it to induce enantioselectivity in asymmetric catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine): The enantiomer of the compound, with similar properties but different enantioselectivity.
Bis(diphenylphosphino)ethane: Another bidentate phosphine ligand, but with different steric and electronic properties.
1,2-Bis(diphenylphosphino)benzene: A similar ligand with a different backbone, affecting its coordination behavior.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(di(benzofuran-2-yl)phosphine) is unique due to its chiral nature and the presence of benzofuran groups, which provide distinct steric and electronic environments. This makes it particularly valuable in asymmetric catalysis and in the formation of stable metal complexes.
Propriétés
Formule moléculaire |
C37H30O4P2 |
|---|---|
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
bis(1-benzofuran-2-yl)-[(2R,4R)-4-[bis(1-benzofuran-2-yl)phosphanyl]pentan-2-yl]phosphane |
InChI |
InChI=1S/C37H30O4P2/c1-24(42(34-20-26-11-3-7-15-30(26)38-34)35-21-27-12-4-8-16-31(27)39-35)19-25(2)43(36-22-28-13-5-9-17-32(28)40-36)37-23-29-14-6-10-18-33(29)41-37/h3-18,20-25H,19H2,1-2H3/t24-,25-/m1/s1 |
Clé InChI |
NXTXEJGPEHPXFE-JWQCQUIFSA-N |
SMILES isomérique |
C[C@H](C[C@@H](C)P(C1=CC2=CC=CC=C2O1)C3=CC4=CC=CC=C4O3)P(C5=CC6=CC=CC=C6O5)C7=CC8=CC=CC=C8O7 |
SMILES canonique |
CC(CC(C)P(C1=CC2=CC=CC=C2O1)C3=CC4=CC=CC=C4O3)P(C5=CC6=CC=CC=C6O5)C7=CC8=CC=CC=C8O7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


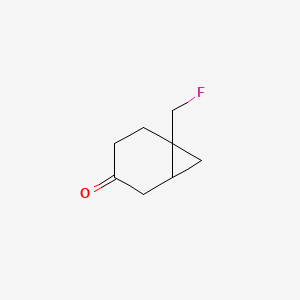
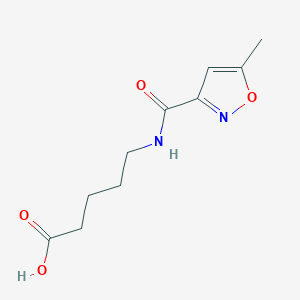
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)
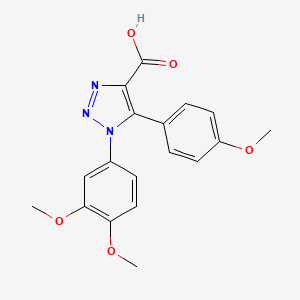
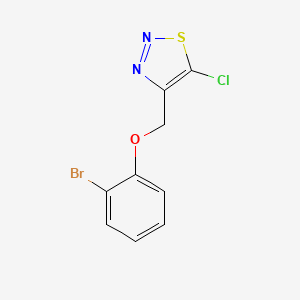
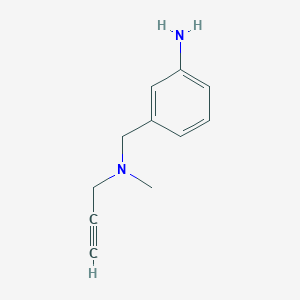
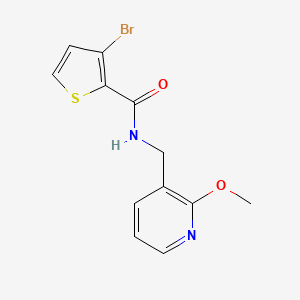
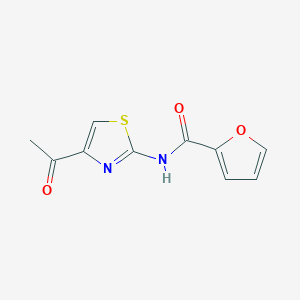
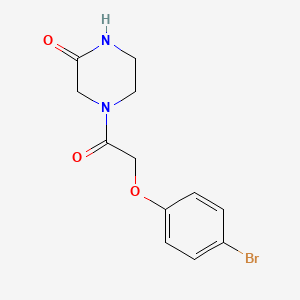
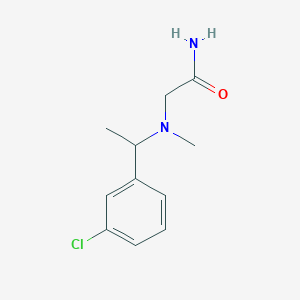
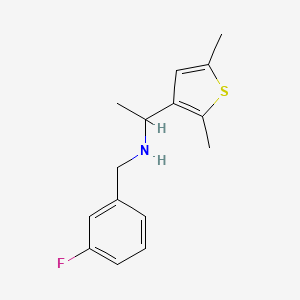
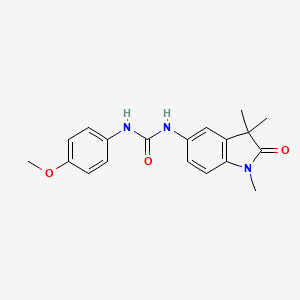
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
